Pyridindolol

概要

説明

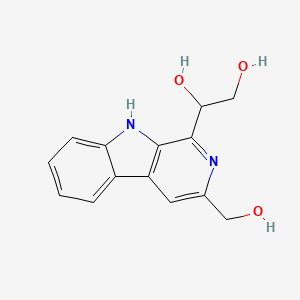

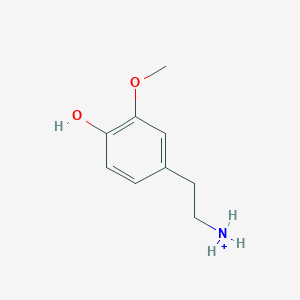

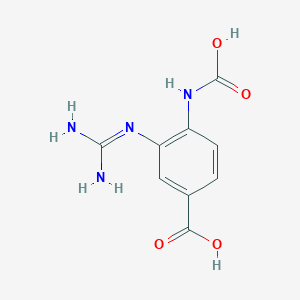

ピリジンジノールは、Streptomyces alboverticillatus菌で見られる細菌代謝産物です。これは、酵素β-ガラクトシダーゼに対する阻害作用で知られています。 この化合物は、分子式C14H14N2O3と分子量258.27 g/molを持ちます .

作用機序

ピリジンジノールは、酵素β-ガラクトシダーゼを阻害することで効果を発揮します。これは、酵素に非競合的に結合し、β-ガラクトシドの加水分解を触媒する酵素を阻害します。 この阻害は、pH 4.5でIC50値が7.4 × 10-6 Mの酸性条件(pH 4.0-5.0)下で起こります .

類似化合物:

シュードウリジンマイシン: RNAポリメラーゼに対する阻害活性を示す別の細菌代謝産物。

リディカマイシン: 抗生物質特性を持つ化合物。

デフェロキサミン: 鉄キレート作用で知られています。

ピリジンジノールのユニークさ: ピリジンジノールは、特に酸性条件下でのβ-ガラクトシダーゼに対する特異的な阻害作用によりユニークです。 この特異性により、酵素研究や潜在的な治療用途において貴重なツールとなります .

生化学分析

Biochemical Properties

Pyridindolol plays a significant role in biochemical reactions, particularly in the context of microbial metabolism. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been observed to interact with enzymes involved in the biosynthesis of other specialized metabolites. For instance, it is associated with a biosynthetic gene cluster that includes a pyridoxal phosphate-dependent enzyme, an FAD-binding oxidoreductase, and other key enzymes . These interactions suggest that this compound may play a regulatory role in the production of other metabolites, potentially influencing the metabolic flux within the producing organism.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In microbial cells, this compound has been shown to influence cell growth and metabolism. For example, in Streptomyces species, this compound production is linked to the regulation of secondary metabolite biosynthesis, which can impact cell signaling pathways and gene expression . Additionally, this compound may affect cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic state of the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. This compound binds to certain enzymes, potentially inhibiting or activating their catalytic activity. For instance, this compound has been shown to interact with pyridoxal phosphate-dependent enzymes, which are crucial for various biochemical reactions . These interactions can lead to changes in gene expression, as this compound may influence the transcriptional regulation of genes involved in secondary metabolite biosynthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time, depending on factors such as stability and degradation. This compound has been observed to be relatively stable under certain conditions, allowing for sustained effects on cellular function. Over extended periods, this compound may undergo degradation, leading to a decrease in its activity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of metabolic regulation and secondary metabolite production .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, this compound can exhibit toxic or adverse effects, potentially leading to cellular damage or metabolic dysregulation. Studies have shown that there is a threshold effect, where the benefits of this compound are observed up to a certain dosage, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is particularly associated with the biosynthesis of secondary metabolites, where it plays a regulatory role. This compound interacts with enzymes such as pyridoxal phosphate-dependent enzymes and FAD-binding oxidoreductases, influencing the metabolic flux and levels of metabolites within the cell . These interactions highlight the importance of this compound in the overall metabolic network of the producing organism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation within the cell. This compound may also interact with binding proteins that modulate its activity and function, influencing its distribution within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing the activity of enzymes and other biomolecules within those compartments .

準備方法

合成経路と反応条件: ピリジンジノールは、放線菌、特にStreptomyces nitrosporeus菌株K93-0711の培養液から生成できます . 合成経路には、薄層クロマトグラフィー(TLC)で特殊な染色試薬を用いたアミンの選択的スクリーニングが含まれます .

工業生産方法: ピリジンジノールの工業生産には、Streptomyces属を用いた発酵プロセスが含まれます。 発酵ブロスは、その後抽出と精製プロセスにかけて、化合物を単離します .

化学反応の分析

反応の種類: ピリジンジノールは、以下を含むさまざまな化学反応を起こします。

酸化: ピリジンジノールは、酸化されてさまざまな誘導体を形成できます。

還元: この化合物は、特定の条件下で還元されて還元型を生成できます。

置換: ピリジンジノールは、置換反応に関与し、官能基が別の基に置き換わります。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: 目的の置換に応じて、さまざまな求核剤と求電子剤を使用できます。

生成される主要な生成物: これらの反応から生成される主要な生成物には、ピリジンジノールのさまざまな酸化、還元、および置換誘導体が含まれます .

4. 科学研究における用途

ピリジンジノールには、以下を含むいくつかの科学研究における用途があります。

化学: 酵素研究において、β-ガラクトシダーゼ阻害剤として使用されます。

生物学: ピリジンジノールは、微生物の代謝や酵素阻害を含む研究に使用されます。

医学: この化合物は、その酵素阻害特性により、潜在的な治療用途について調査されています。

科学的研究の応用

Pyridindolol has several scientific research applications, including:

Chemistry: It is used as a beta-galactosidase inhibitor in enzymatic studies.

Biology: this compound is employed in studies involving microbial metabolism and enzyme inhibition.

Medicine: The compound is investigated for its potential therapeutic applications due to its enzyme inhibitory properties.

Industry: this compound is used in the production of various biochemical reagents and as a research tool in industrial applications

類似化合物との比較

Pseudouridimycin: Another bacterial metabolite with inhibitory activity against RNA polymerase.

Lydicamycins: Compounds with antibiotic properties.

Deferroxiamines: Known for their iron-chelating properties.

Uniqueness of Pyridindolol: this compound is unique due to its specific inhibitory activity against beta-galactosidase, particularly under acidic conditions. This specificity makes it a valuable tool in enzymatic studies and potential therapeutic applications .

特性

IUPAC Name |

1-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c17-6-8-5-10-9-3-1-2-4-11(9)16-13(10)14(15-8)12(19)7-18/h1-5,12,16-19H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKXHGQDPLEUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=NC(=C3)CO)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55812-46-9 | |

| Record name | Pyridindolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055812469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridindolol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B1233835.png)

![N-[4-[[2-(diethylamino)ethylamino]-oxomethyl]phenyl]-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B1233836.png)

![[(3S,10R,13R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1233852.png)